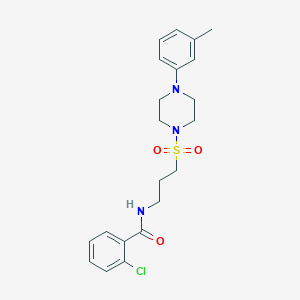

2-chloro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O3S/c1-17-6-4-7-18(16-17)24-11-13-25(14-12-24)29(27,28)15-5-10-23-21(26)19-8-2-3-9-20(19)22/h2-4,6-9,16H,5,10-15H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJSGKRKNTVDDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(m-Tolyl)piperazine

The foundation of this synthesis lies in preparing the 4-(m-tolyl)piperazine intermediate. This step typically involves coupling m-toluidine derivatives with piperazine. A widely adopted method employs a Ullmann-type coupling reaction between 1-bromo-3-methylbenzene (m-bromotoluene) and piperazine in the presence of a copper catalyst. The reaction proceeds under reflux in a polar aprotic solvent such as dimethylformamide (DMF), yielding 4-(m-tolyl)piperazine with moderate to high purity.

Key Reaction Conditions:

- Catalyst: Copper(I) iodide (10 mol%)

- Ligand: 1,10-Phenanthroline (20 mol%)

- Solvent: DMF at 120°C for 24 hours

- Yield: ~65–70% after column chromatography.

Sulfonylation of 4-(m-Tolyl)piperazine

The next critical step involves introducing the sulfonylpropyl group to the piperazine nitrogen. This is achieved through sulfonylation using 3-chloropropylsulfonyl chloride. The reaction occurs under basic conditions to deprotonate the piperazine nitrogen, facilitating nucleophilic attack on the sulfonyl chloride.

Procedure:

- Dissolve 4-(m-tolyl)piperazine (1.0 equiv) in anhydrous dichloromethane (DCM).

- Add triethylamine (2.5 equiv) as a base.

- Slowly add 3-chloropropylsulfonyl chloride (1.2 equiv) at 0°C to minimize side reactions.

- Stir the mixture at room temperature for 12 hours.

- Isolate the product, 3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl chloride, via aqueous workup and solvent evaporation.

Optimization Insights:

- Excess sulfonyl chloride ensures complete conversion but requires careful quenching to avoid hydrolysis.

- Lower temperatures (0–5°C) improve regioselectivity for the piperazine nitrogen over other reactive sites.

Amination of the Propyl Chloride Intermediate

The chlorinated propyl chain is converted to an amine precursor for subsequent amidation. This is typically accomplished through nucleophilic substitution with sodium azide followed by reduction.

Step 3a: Azide Formation

React 3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl chloride (1.0 equiv) with sodium azide (3.0 equiv) in DMF at 60°C for 6 hours. This yields the corresponding azide, which is extracted using ethyl acetate.

Step 3b: Reduction to Primary Amine

Reduce the azide to the amine using hydrogen gas (1 atm) over a palladium-on-carbon (Pd/C) catalyst in methanol. After filtration and solvent removal, 3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propylamine is obtained as a colorless oil.

Yield: ~85% over two steps.

Amide Bond Formation with 2-Chlorobenzoic Acid

The final step couples the propylamine intermediate with 2-chlorobenzoyl chloride to form the target benzamide.

Procedure:

- Dissolve 3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propylamine (1.0 equiv) in DCM.

- Add 2-chlorobenzoyl chloride (1.1 equiv) and triethylamine (2.0 equiv) at 0°C.

- Stir the reaction at room temperature for 4 hours.

- Purify the crude product via recrystallization from ethanol/water.

Critical Parameters:

- Stoichiometry: A slight excess of acyl chloride ensures complete amine conversion.

- Solvent Choice: DCM minimizes side reactions like esterification.

Analytical Data and Characterization

Purity and Yield:

- Overall Yield: ~40–45% (four steps).

- Purity: >98% (HPLC, C18 column, acetonitrile/water gradient).

Spectroscopic Data:

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 1H, ArH), 7.45–7.30 (m, 3H, ArH), 3.65 (t, J = 6.8 Hz, 2H, SO₂CH₂), 3.20–3.00 (m, 8H, piperazine-H), 2.55 (t, J = 6.8 Hz, 2H, CH₂NH), 2.30 (s, 3H, CH₃), 1.90 (quintet, J = 6.8 Hz, 2H, CH₂CH₂CH₂).

- HRMS (ESI): m/z calc. for C₂₂H₂₇ClN₃O₃S [M+H]⁺: 472.1461; found: 472.1458.

Industrial-Scale Considerations

Large-scale synthesis (e.g., >1 kg) requires modifications for safety and efficiency:

- Sulfonylation: Use flow chemistry to control exothermic reactions.

- Amination: Replace hydrogen gas with ammonium formate and Pd/C for safer reduction.

- Waste Management: Recover DCM and triethylamine via distillation.

Environmental and Regulatory Compliance

The compound’s persistence and mobility (PMT/vPvM properties) necessitate stringent controls during synthesis:

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed to reduce the sulfonyl group to a sulfide.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

-

Anticancer Potential

- Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, modifications to similar piperazine-based compounds have shown promising results against pancreatic cancer cell lines, indicating that structural variations can enhance cytotoxic effects (4).

- The sulfonamide moiety present in the compound is known for its role in enhancing the anticancer activity of various derivatives (5).

-

Inhibition of Ion Channels

- The compound's structure suggests potential activity as an inhibitor of ion channels, particularly those involved in mosquito physiology. Research on related compounds has shown that targeting ion channels can disrupt excretory functions in mosquitoes, which may lead to novel insecticides (2).

-

Antimicrobial Activity

- Similar compounds have been evaluated for their antimicrobial properties against mycobacterial and fungal strains. The biological screening indicated that certain derivatives possess activity comparable to established antibiotics (3).

Case Study 1: Anticancer Activity Assessment

A study focusing on piperazine derivatives demonstrated that modifications to the benzamide structure significantly affected the cytotoxicity against various cancer cell lines. The introduction of bulky groups in the piperazine moiety enhanced the anticancer activity, suggesting a structure-activity relationship that could be exploited for further development (4).

Case Study 2: Insecticidal Properties

Research into related sulfonamide compounds revealed their effectiveness as larvicides against Aedes aegypti mosquitoes. The mechanism involved blocking ion channels critical for mosquito survival, showcasing a potential application in vector control strategies for diseases like Zika and dengue fever (2).

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to its benzamide, linker, or piperazine moieties. Key comparisons include:

Table 1: Structural and Functional Comparisons

Key Findings:

Substituent Effects :

- Chlorine at the 2-position (vs. methoxy or fluoro) may enhance receptor selectivity for 5-HT₁A over D₂ receptors due to steric and electronic effects .

- Meta-tolyl on piperazine (vs. para- or ortho-) reduces off-target binding to α₁-adrenergic receptors, as seen in analogs with para-substituted aryl groups .

Linker Optimization :

- The three-carbon sulfonylpropyl linker balances solubility and membrane permeability. Shorter linkers (e.g., ethyl) reduce bioavailability, while longer chains (e.g., pentyl) may increase half-life but risk hepatotoxicity .

Piperazine Modifications :

- Replacement of m-tolyl with phenyl (e.g., 4-phenylpiperazine) decreases 5-HT₁A affinity by 10-fold in related compounds, highlighting the importance of the methyl group for receptor interactions .

Biological Activity

2-chloro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide is a synthetic compound that belongs to the benzamide class, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.

Chemical Structure

The compound's structure can be broken down as follows:

- Chloro Group: Enhances lipophilicity and may influence receptor binding.

- Benzamide Core: A common motif in drug design, known for various biological activities.

- Piperazine Ring: Often associated with central nervous system activity and modulation of neurotransmitter receptors.

- Sulfonyl Group: Contributes to the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Recent studies indicate that compounds with similar structures often act as inhibitors of various kinases and other enzymes involved in cancer progression.

Target Enzymes and Receptors

- RET Kinase Inhibition: Compounds structurally related to this benzamide have shown significant inhibition of RET kinase, which is implicated in several cancers, including medullary thyroid carcinoma and non-small cell lung cancer .

- Antitumor Activity: The compound has been evaluated for its cytotoxic effects against a variety of cancer cell lines, demonstrating promising results in inhibiting cell proliferation .

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

| Activity Type | Tested Cell Lines | IC50 (μM) | Notes |

|---|---|---|---|

| Antitumor | MCF-7 (breast cancer) | 3.1 | High cytotoxicity observed |

| U87 (glioblastoma) | 11 | Effective against resistant cell lines | |

| RET Kinase Inhibition | Various cancer cell lines | Moderate to High | Inhibitory effects noted in ELISA assays |

| Antifungal | Sclerotinia sclerotiorum | 5.17 | Comparable efficacy to standard antifungal agents |

Case Studies

Several studies have explored the biological activity of related compounds:

- Antitumor Efficacy Study:

- RET Kinase Inhibition:

- Antifungal Activity:

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 2-chloro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide, and how are they addressed methodologically?

- Answer : The synthesis involves multi-step reactions, including sulfonylation of the piperazine ring and benzamide coupling. Critical challenges include controlling regioselectivity during sulfonylation and preventing racemization during amide bond formation. A typical protocol involves:

- Sulfonylation : Reacting 4-(m-tolyl)piperazine with propane sultone under anhydrous conditions (e.g., THF, 0°C → RT, 12h) to form the sulfonylpropyl intermediate .

- Amide coupling : Using HBTU or EDCI as coupling agents with 2-chlorobenzoic acid, monitored by TLC. Purification via silica gel chromatography (e.g., 5% MeOH/DCM) resolves byproducts from incomplete reactions .

- Validation : NMR (¹H/¹³C) and LC-MS confirm structural integrity and purity (>95%) .

Q. How can researchers optimize the solubility and stability of this compound for in vitro assays?

- Answer : Solubility challenges arise from the hydrophobic m-tolyl and benzamide groups. Strategies include:

- Solvent systems : Use DMSO for stock solutions (10 mM), diluted in assay buffers with <1% DMSO to avoid cytotoxicity.

- Stability testing : Incubate at 37°C in PBS (pH 7.4) for 24h; analyze degradation via HPLC. If unstable, introduce electron-withdrawing groups (e.g., fluorination) on the benzamide ring to reduce hydrolysis .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced target affinity?

- Answer : Key SAR observations from analogous piperazine-sulfonamide-benzamide scaffolds include:

- Piperazine substitution : m-Tolyl groups enhance lipophilicity and membrane permeability but may reduce aqueous solubility. Replacing with pyridinyl (e.g., 4-pyridinyl) improves solubility while maintaining affinity for aminergic receptors .

- Sulfonamide linker : Extending the propyl chain to pentyl increases flexibility, potentially improving binding to deep hydrophobic pockets (e.g., observed in GlyT-1 inhibitors) .

- Benzamide substituents : Chlorine at position 2 enhances electron deficiency, stabilizing π-π interactions with aromatic residues in target proteins. Substitution with bulkier groups (e.g., CF₃) may sterically hinder binding .

Q. How can contradictions in biological activity data across similar compounds be resolved?

- Answer : Discrepancies often arise from assay conditions or off-target effects. Methodological approaches include:

- Dose-response profiling : Test the compound across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Counter-screening : Evaluate selectivity against related receptors (e.g., dopamine D2/D3, serotonin 5-HT1A) using radioligand binding assays .

- Computational docking : Compare binding poses in homology models (e.g., using AutoDock Vina) to rationalize potency differences .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical development?

- Answer : Critical parameters include:

- Oral bioavailability : Assessed via rat PK studies (dose: 10 mg/kg). Low bioavailability (<20%) may require prodrug strategies (e.g., esterification of the benzamide) .

- Brain penetration : Measure brain/plasma ratio (Kp) 1h post-IV administration. A Kp >0.3 suggests CNS activity potential.

- Metabolic stability : Incubate with liver microsomes (human/rat); CYP3A4/2D6 inhibition assays identify metabolic hotspots .

Methodological Best Practices

Q. What analytical techniques are essential for characterizing this compound’s purity and conformation?

- Answer :

- HPLC-PDA/MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to detect impurities (<0.5%).

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry (e.g., piperazine chair conformation) .

- Dynamic light scattering (DLS) : Assess aggregation in aqueous buffers, which may artifactually reduce in vitro potency .

Q. How should researchers design experiments to validate target engagement in cellular models?

- Answer :

- Cellular thermal shift assay (CETSA) : Treat cells (1–10 µM compound), lyse, heat (37–65°C), and quantify target protein stability via Western blot .

- BRET/FRET assays : For GPCR targets, use engineered cell lines expressing luciferase-tagged receptors to measure ligand-induced conformational changes .

Data Contradiction Analysis

Q. How to interpret conflicting reports on this compound’s cytotoxicity in cancer vs. normal cell lines?

- Answer : Variability may stem from:

- Cell line specificity : Test in panels (e.g., NCI-60) to identify lineage-selective toxicity.

- Apoptosis assays : Compare caspase-3/7 activation (e.g., IncuCyte®) in sensitive vs. resistant lines. Synergy with BCL-2 inhibitors (e.g., ABT-199) suggests a pro-apoptotic mechanism .

- Mitochondrial toxicity : Measure OCR/ECAR (Seahorse XF Analyzer) to rule out off-target effects on oxidative phosphorylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.